molecular formula C13H17ClN2O B1351824 2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone CAS No. 60121-79-1

2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone

Cat. No. B1351824
CAS RN: 60121-79-1
M. Wt: 252.74 g/mol
InChI Key: KCVPIBOBZYTYNG-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone, or 2-CPE for short, is a chlorinated piperidine derivative that has been used as a research chemical in various scientific experiments. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology. In particular, 2-CPE has been used as a research tool to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, it has been used in the synthesis of various compounds and in the development of new drugs.

Scientific Research Applications

Biotransformation in Drug Synthesis

The compound 2-chloro-1-(4-o-tolylpiperazin-1-yl)ethanone has been studied in the context of biotransformation. For instance, a study by Miao et al. (2019) explored the use of a new Acinetobacter sp. strain for the biotransformation of a related compound, 2-chloro-1-(2,4-dichlorophenyl) ethanone. This process was effective for the enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. This showcases the potential of biocatalysis in creating high-purity pharmaceutical intermediates (Miao et al., 2019).

Novel Antimicrobial Agent Synthesis

Zaidi et al. (2021) conducted research on synthesizing novel derivatives related to 2-chloro-1-(4-o-tolylpiperazin-1-yl)ethanone, specifically focusing on 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones. These compounds demonstrated potential as antimicrobial agents, suggesting that modifications of the core structure of 2-chloro-1-(4-o-tolylpiperazin-1-yl)ethanone could lead to the development of new treatments for infections (Zaidi et al., 2021).

Synthesis of Chiral Intermediates for Agriculture

A study by Ji et al. (2017) focused on synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, using a related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone. This synthesis is crucial for the production of prothioconazole, an agricultural fungicide. This research highlights the role of chloro-ethanone derivatives in the synthesis of essential agricultural chemicals (Ji et al., 2017).

Synthesis of Anti-inflammatory Agents

Rehman et al. (2022) explored the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives from 2-chloro-1-(indoline-1-yl) ethanone, a related compound. This study aimed at producing new anti-inflammatory agents, indicating the importance of such chloro-ethanone derivatives in developing treatments for inflammation-related conditions (Rehman et al., 2022).

properties

IUPAC Name

2-chloro-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-11-4-2-3-5-12(11)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVPIBOBZYTYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406296
Record name Piperazine, 1-(chloroacetyl)-4-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-o-tolylpiperazin-1-yl)ethanone

CAS RN

60121-79-1
Record name 2-Chloro-1-[4-(2-methylphenyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60121-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(chloroacetyl)-4-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (4.5 ml, 56.6 mmol) is added dropwise to a solution of 1-o-tolylpiperazine (8.31 [lacuna], 47.2 mmol) and calcium carbonate (14.2 g, 142 mmol) in methyl ethyl ketone (100 ml) cooled to 0° C. The reaction mixture is stirred at this temperature for 1 h 30 and is then filtered through Celite. The Celite is rinsed several times with ethyl acetate and 3M sodium hydroxide solution. The two phases of the filtrate are then separated and the organic phase is dried over magnesium sulfate, filtered and concentrated to give the expected product in the form of a brown solid.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
47.2 mmol
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
83%

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